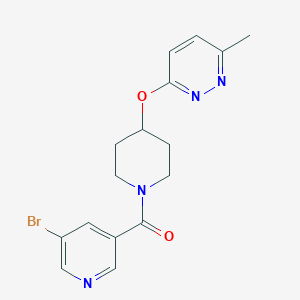
(5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17BrN4O2 and its molecular weight is 377.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone , with the CAS number 1797129-32-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H17BrN4O2 with a molecular weight of 377.24 g/mol . The structure features a brominated pyridine ring and a piperidine moiety linked through an ether bond to a pyridazine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇BrN₄O₂ |
| Molecular Weight | 377.24 g/mol |
| CAS Number | 1797129-32-8 |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related pyridine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 1 to 2 μg/mL against various bacterial strains, suggesting potent antibacterial activity attributed to halogen substitutions on the aromatic rings .
Case Study:
A study conducted on various pyridine derivatives demonstrated that modifications on the piperidine ring significantly enhance antibacterial activity. Specifically, electron-donating and electron-withdrawing groups improved the efficacy against Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial effects, certain derivatives of pyridine compounds have also been evaluated for antifungal properties. While specific data for our compound is limited, similar structures have displayed antifungal activity against common pathogens, indicating a broader spectrum of biological activity .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with microbial enzymes or disrupt cellular processes through inhibition of key metabolic pathways. The presence of bromine and other substituents may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Research Findings
A detailed examination of related compounds has yielded insights into their structure-activity relationships (SAR). Key findings include:
- Substituent Effects : The presence of halogen atoms significantly influences the biological activity, enhancing both antibacterial and antifungal properties.
- Piperidine Modifications : Alterations in the piperidine ring structure can lead to increased potency against various microbial strains.
- Synergistic Effects : Some studies suggest that combining these compounds with existing antibiotics may yield synergistic effects, improving overall efficacy against resistant strains .
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c1-11-2-3-15(20-19-11)23-14-4-6-21(7-5-14)16(22)12-8-13(17)10-18-9-12/h2-3,8-10,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPAWEIYVKPLGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














